Terbutaline 1-sulfate
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Overview
Description
Terbutaline 1-sulfate is a selective beta-2 adrenergic agonist used primarily as a bronchodilator. It is commonly used in the treatment of asthma, bronchitis, emphysema, and other conditions involving bronchospasm. The compound is also employed as a tocolytic agent to delay preterm labor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terbutaline 1-sulfate involves multiple steps. One common method includes the reaction of 3,5-dihydroxybenzaldehyde with tert-butylamine to form an intermediate, which is then reduced using sodium borohydride. The resulting compound is further reacted with sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves complexation treatment using ethylenediaminetetraacetic acid disodium salt solution. The preparation tank is flushed with water for injection until a specific pH and resistivity are achieved. Nitrogen is introduced during the preparation to control dissolved oxygen levels, ensuring the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Terbutaline 1-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include various derivatives of Terbutaline, such as N-tert-Butyl-N-[2-(3,5-dihydroxyphenyl)-2-hydroxy-ethyl] acetamide .
Scientific Research Applications
Terbutaline 1-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of beta-2 agonists.
Biology: Employed in studies investigating the effects of beta-2 adrenergic agonists on cellular processes.
Medicine: Widely used in clinical trials for asthma and preterm labor management.
Industry: Utilized in the formulation of inhalers and other respiratory medications.
Mechanism of Action
Terbutaline 1-sulfate exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic-3’,5’-adenosine monophosphate (cAMP), resulting in the relaxation of bronchial and uterine smooth muscles. The compound also inhibits the release of mediators of immediate hypersensitivity from mast cells .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.
Formoterol: A long-acting beta-2 agonist used in the management of asthma and COPD.
Clenbuterol: A beta-2 agonist with applications in both human and veterinary medicine.
Uniqueness
Terbutaline 1-sulfate is unique due to its rapid onset of action and relatively short half-life, making it suitable for acute management of bronchospasm and preterm labor. Unlike some other beta-2 agonists, it is available in multiple forms, including tablets, injections, and inhalers .
Properties
CAS No. |
1273567-75-1 |
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Molecular Formula |
C12H19NO6S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
[2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethyl] hydrogen sulfate |
InChI |
InChI=1S/C12H19NO6S/c1-12(2,3)13-7-11(19-20(16,17)18)8-4-9(14)6-10(15)5-8/h4-6,11,13-15H,7H2,1-3H3,(H,16,17,18) |
InChI Key |
CFUSMTBQBWPGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
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